molecular formula C12H8BrN3S B13899222 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine CAS No. 832696-86-3

3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine

Cat. No.: B13899222
CAS No.: 832696-86-3
M. Wt: 306.18 g/mol
InChI Key: PBECVCZRKNZXCA-UHFFFAOYSA-N
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Description

3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine is a chemical compound with the molecular formula C12H8BrN3S. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine typically involves multi-step organic reactions. One common method includes the bromination of thieno[3,2-c]pyridine derivatives followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . The exact pathways and targets can vary depending on the specific application and context of use.

Properties

CAS No.

832696-86-3

Molecular Formula

C12H8BrN3S

Molecular Weight

306.18 g/mol

IUPAC Name

3-bromo-7-pyridin-3-ylthieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C12H8BrN3S/c13-9-6-17-11-8(5-16-12(14)10(9)11)7-2-1-3-15-4-7/h1-6H,(H2,14,16)

InChI Key

PBECVCZRKNZXCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C3=C2SC=C3Br)N

Origin of Product

United States

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